REACTION_CXSMILES
|
[CH2:1]([C:3]1[S:7][C:6]([C:8]([O:10]C)=[O:9])=[CH:5][C:4]=1[C:12]1[N:16]([CH3:17])[N:15]=[CH:14][CH:13]=1)[CH3:2].[OH-].[Na+]>O1CCCC1>[CH2:1]([C:3]1[S:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][C:4]=1[C:12]1[N:16]([CH3:17])[N:15]=[CH:14][CH:13]=1)[CH3:2] |f:1.2|
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Name
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methyl 5-ethyl-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate
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Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=C(S1)C(=O)OC)C1=CC=NN1C
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Name
|
|
Quantity
|
2.397 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5.992 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The resulting solution was cooled
|
Type
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CUSTOM
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Details
|
partitioned between H2O-DCM
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Type
|
WASH
|
Details
|
washed several times with DCM
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic fractions were dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=C(S1)C(=O)O)C1=CC=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.2 mmol | |
AMOUNT: MASS | 283 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |